Cas no 866814-04-2 (2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide)

2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
- 866814-04-2
- 2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
- F1605-0455
- AB00675246-01
- AKOS001822570
- 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide
- 2-(3-((4-methoxyphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(o-tolyl)acetamide
-
- Inchi: 1S/C25H22N2O5S/c1-17-7-3-5-9-21(17)26-24(28)16-27-15-23(25(29)20-8-4-6-10-22(20)27)33(30,31)19-13-11-18(32-2)12-14-19/h3-15H,16H2,1-2H3,(H,26,28)
- InChI Key: DZXHGPQWPRSKQS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)(C1C(C2C=CC=CC=2N(CC(NC2C=CC=CC=2C)=O)C=1)=O)(=O)=O
Computed Properties
- Exact Mass: 462.12494298g/mol
- Monoisotopic Mass: 462.12494298g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 33
- Rotatable Bond Count: 6
- Complexity: 857
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 101Ų
2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0455-25mg |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-5μmol |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-50mg |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-20μmol |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-20mg |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-10μmol |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-15mg |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-100mg |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-5mg |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1605-0455-30mg |
2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide |
866814-04-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 |
2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide Related Literature
-
Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
Additional information on 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide
Comprehensive Overview of 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide (CAS No. 866814-04-2)
The compound 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide (CAS No. 866814-04-2) is a sophisticated organic molecule with significant potential in pharmaceutical and biochemical research. Its intricate structure, featuring a quinolin-1-yl core and a methoxybenzenesulfonyl moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeting specific enzymes or receptors, particularly in the context of inflammation and metabolic disorders.
One of the key reasons for the growing attention toward CAS No. 866814-04-2 is its structural similarity to known bioactive compounds. The presence of the 4-oxo-1,4-dihydroquinolin scaffold is reminiscent of quinolone antibiotics, though this derivative is tailored for different therapeutic pathways. Recent studies have investigated its potential as a modulator of protein-protein interactions, a hot topic in modern drug design. This aligns with the current trend of targeting "undruggable" proteins, a frequent search query among medicinal chemists.
From a synthetic chemistry perspective, the 2-methylphenyl acetamide group in 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide offers interesting possibilities for structure-activity relationship (SAR) studies. The methoxybenzenesulfonyl moiety provides both steric and electronic effects that can influence binding affinity, a subject often queried in academic forums about drug optimization. Researchers are particularly curious about how modifications to this group could enhance selectivity toward biological targets.
The physicochemical properties of CAS No. 866814-04-2 also warrant discussion. With calculated logP values suggesting moderate lipophilicity, this compound falls within the desirable range for drug-like molecules according to Lipinski's rule of five—a frequently searched concept among pharmaceutical scientists. Its molecular weight and hydrogen bond acceptors/donors make it a candidate for oral bioavailability studies, another trending topic in preclinical research circles.
In the context of analytical chemistry, 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide presents unique challenges and opportunities for characterization. The quinolin-1-yl chromophore allows for UV detection, while the acetamide proton environments provide distinct NMR signatures. These features are valuable for quality control in synthetic batches, a practical concern often raised in manufacturing-related searches.
Recent patent literature reveals that derivatives of CAS No. 866814-04-2 are being explored for their kinase inhibitory properties. This connects to the broader pharmaceutical industry's focus on targeted therapies, especially for oncology applications—a consistently high-traffic search area. The 4-oxo-1,4-dihydroquinolin framework appears particularly versatile for interacting with ATP-binding sites, making it relevant to discussions about next-generation kinase inhibitors.
From a green chemistry standpoint, synthetic routes to 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide are being optimized to reduce hazardous byproducts. This reflects the industry-wide shift toward sustainable practices, a subject generating increasing search volume. The benzenesulfonyl group's introduction, for instance, has seen recent advances in catalytic methods that minimize heavy metal usage.
In computational drug discovery, CAS No. 866814-04-2 serves as an interesting case study for molecular docking simulations. The compound's methoxy and methylphenyl groups create a balanced hydrophobic/hydrophilic surface that challenges current scoring functions—a technical discussion point frequently encountered in computational chemistry forums. Such analyses contribute to the ongoing refinement of in silico prediction tools.
The stability profile of 2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide under various pH conditions is another area of investigation, particularly for formulation scientists. Preliminary data suggest that the 4-oxo group may participate in interesting degradation pathways, making it relevant to searches about drug product shelf-life extension strategies.
Looking forward, the scientific community anticipates more structure-based design work around CAS No. 866814-04-2, especially as cryo-EM and other structural biology techniques advance. The compound's potential as a fragment for growing larger pharmacophores ties into the popular concept of fragment-based drug design—a methodology generating substantial search interest among drug hunters worldwide.
866814-04-2 (2-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(2-methylphenyl)acetamide) Related Products
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)




